1-Chloro-6-methoxyisoquinolin-3(2H)-one

Vue d'ensemble

Description

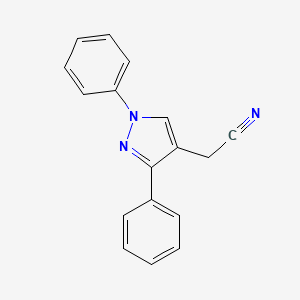

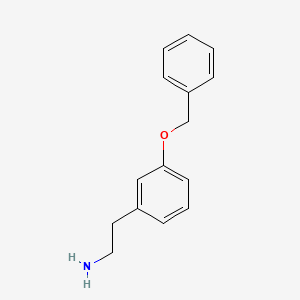

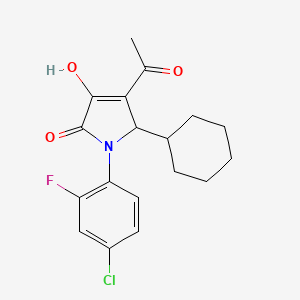

1-Chloro-6-methoxyisoquinolin-3-ol is a chemical substance used as a precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has a linear formula of C10H8ClNO2 .

Synthesis Analysis

A convenient and efficient synthetic route to 1-Chloro-6-methoxyisoquinolin-3-ol and its derivatives involves carboxylation of 4-methoxy-2-methylbenzonitrile, subsequent conversion of the resulting 2-cyano-5-methoxy-phenylacetic acid to its acid chloride, and acid-promoted cyclization of the 2-cyano-5-methoxy-phenyl-acetyl chloride . This procedure offers a better overall yield than the previously reported route and is also less hazardous and more reproducible .Molecular Structure Analysis

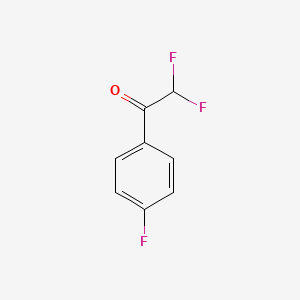

The molecular structure of 1-Chloro-6-methoxyisoquinolin-3-ol is represented by the InChI code: 1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(13)12-10(8)11/h2-5H,1H3,(H,12,13) .Physical and Chemical Properties Analysis

1-Chloro-6-methoxyisoquinolin-3-ol has a molecular weight of 209.63 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Antioxidant Applications

Research on compounds similar to 1-Chloro-6-methoxyisoquinolin-3-ol, like ethoxyquin and its analogs, demonstrates significant antioxidant properties. These compounds are particularly effective in stabilizing polyunsaturated fatty acids and preventing spontaneous combustion in fish meal storage. The study by De Koning et al. (2002) highlights the importance of such antioxidants in preserving the quality of fish meal by inhibiting lipid oxidation, suggesting that 1-Chloro-6-methoxyisoquinolin-3-ol could have potential applications in food preservation and stability due to its structural similarity to ethoxyquin (De Koning, 2002).

Antimicrobial and Anticancer Properties

The structural framework of hydroxyquinoline, a core present in similar compounds, is known for its broad-spectrum biological activities, including antimicrobial and anticancer effects. Saadeh et al. (2020) reviewed recent advances in the synthesis of 8-hydroxyquinoline derivatives, highlighting their potential in developing potent lead compounds with significant pharmacological properties. This indicates that 1-Chloro-6-methoxyisoquinolin-3-ol could be a candidate for further exploration in drug development, particularly in anticancer and antimicrobial therapies (Saadeh, Sweidan, & Mubarak, 2020).

Analytical and Environmental Applications

Compounds with structural similarities to 1-Chloro-6-methoxyisoquinolin-3-ol, such as chloroquine and its derivatives, have been extensively studied for their analytical applications, including the detection of metal ions and anions. These compounds' chromophoric and fluorophoric properties make them valuable in analytical chemistry for developing sensitive and selective analytical methods. Furthermore, their involvement in redox reactions and potential for mediating electron transfer processes suggests that 1-Chloro-6-methoxyisoquinolin-3-ol could have applications in environmental remediation, particularly in the degradation of organic pollutants through enzymatic processes, as explored by Husain & Husain (2007) (Husain & Husain, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing and eye/face protection .

Mécanisme D'action

Mode of Action

The mode of action of 1-Chloro-6-methoxyisoquinolin-3-ol is not well-documented. As a derivative of isoquinoline, it may share some of the chemical properties of this class of compounds. Isoquinolines are known to be weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can undergo quaternization and conversion to N-oxides . .

Pharmacokinetics

It is also known to inhibit CYP1A2 . These properties may impact the bioavailability of the compound.

Propriétés

IUPAC Name |

1-chloro-6-methoxy-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(13)12-10(8)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFXBUQQGYMWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=O)NC(=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone](/img/structure/B3037618.png)

![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)